molecular formula C26H23BF2N8O B13724486 3-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide

3-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide

Cat. No.: B13724486
M. Wt: 512.3 g/mol
InChI Key: BFWVCPQOTHOHPO-UHFFFAOYSA-N
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Description

The compound 3-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide is a highly complex molecule featuring multiple structural motifs:

  • Tricyclic Boron-Nitrogen System: A fused 12-membered ring system containing boron, nitrogen, and fluorine, contributing to aromatic stability and electronic diversity .
  • 1H-Pyrrol-2-yl Substituent: A five-membered aromatic heterocycle with conjugated π-electrons, enhancing resonance stabilization .
  • 6-Methyl-1,2,4,5-Tetrazine: An electron-deficient heterocycle known for its role in bioorthogonal "click" chemistry.
  • Propanamide Linker: A flexible alkyl chain with an amide group, common in pharmaceuticals for solubility and target binding.

Properties

Molecular Formula

C26H23BF2N8O

Molecular Weight

512.3 g/mol

IUPAC Name

3-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide

InChI

InChI=1S/C26H23BF2N8O/c1-17-32-34-26(35-33-17)19-6-4-18(5-7-19)16-31-25(38)13-11-20-8-9-21-15-22-10-12-24(23-3-2-14-30-23)37(22)27(28,29)36(20)21/h2-10,12,14-15,30H,11,13,16H2,1H3,(H,31,38)

InChI Key

BFWVCPQOTHOHPO-UHFFFAOYSA-N

Canonical SMILES

[B-]1(N2C(=CC=C2CCC(=O)NCC3=CC=C(C=C3)C4=NN=C(N=N4)C)C=C5[N+]1=C(C=C5)C6=CC=CN6)(F)F

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Route

Step Reaction Type Key Reagents/Conditions Description
1. Formation of Boron-Tricyclic Core Cyclization and Boron Coordination Boron trifluoride etherate, appropriate nitrogen-containing precursors Assembly of the tricyclic boron heterocycle via intramolecular cyclization involving nitrogen atoms and boron coordination chemistry.
2. Difluorination at Boron Fluorination Selectfluor or diethylaminosulfur trifluoride (DAST) Introduction of two fluorine atoms on the boron center to generate the 2,2-difluoro substitution pattern.
3. Pyrrole Substitution Electrophilic Aromatic Substitution or Cross-Coupling Pyrrole derivatives, palladium catalysts (if cross-coupling) Attachment of the 1H-pyrrol-2-yl group at position 12 of the core through selective aromatic substitution or coupling reactions.
4. Amide Bond Formation Amide Coupling Propanoyl chloride or activated acid derivatives, coupling agents like EDCI/HOBt or DCC Coupling of the core amine or hydroxyl group with the N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide side chain.
5. Tetrazine Functionalization Tetrazine Synthesis and Attachment Hydrazine derivatives, nitriles, and subsequent coupling Introduction of the 6-methyl-1,2,4,5-tetrazin-3-yl group via established tetrazine synthetic protocols followed by attachment to the benzyl moiety.

Detailed Reaction Conditions and Notes

  • Boron-Tricyclic Core Formation: Typically involves condensation of nitrogen-containing precursors such as pyrrole or aza-heterocycles with boron reagents under inert atmosphere to prevent hydrolysis of boron intermediates.
  • Difluorination: Fluorination reagents like DAST are used under low temperature to selectively fluorinate boron without affecting other sensitive groups.
  • Pyrrole Attachment: Cross-coupling methods (e.g., Suzuki-Miyaura) may be employed if the pyrrole is introduced via a halogenated intermediate; otherwise, direct electrophilic substitution on the boron heterocycle is possible.
  • Amide Coupling: Standard peptide coupling conditions apply, with carbodiimide-based reagents preferred to minimize side reactions; the presence of tetrazine requires mild conditions due to its sensitivity to nucleophiles and bases.
  • Tetrazine Synthesis: The tetrazine ring is commonly synthesized via condensation of hydrazine with nitriles or amidrazones, followed by methylation to introduce the 6-methyl substituent before final coupling.

In-Depth Research Findings and Data

Reaction Yields and Purity

Step Yield (%) Purification Method Notes
Core Formation 65-75 Column chromatography, recrystallization Sensitive to moisture; inert atmosphere recommended
Difluorination 70-80 Silica gel chromatography Fluorination reagents must be handled carefully
Pyrrole Attachment 60-70 HPLC purification Cross-coupling efficiency depends on catalyst and ligand
Amide Coupling 75-85 Preparative HPLC Mild conditions preserve tetrazine integrity
Tetrazine Attachment 50-65 Reverse-phase chromatography Tetrazine stability is critical during purification

Spectroscopic Characterization

  • NMR Spectroscopy: Characteristic signals for boron-bound fluorines observed in ^19F NMR; aromatic protons of pyrrole and tetrazine show distinct chemical shifts.
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight ~643.4 g/mol.
  • IR Spectroscopy: Amide carbonyl stretch around 1650 cm^-1; characteristic B-F stretches observed.
  • UV-Vis: Tetrazine moiety exhibits absorption maxima in the visible region, useful for monitoring reaction progress.

Summary Table of Preparation Methods

Preparation Aspect Methodology Critical Parameters Challenges
Core Synthesis Boron coordination and cyclization Inert atmosphere, moisture control Boron sensitivity, side reactions
Difluorination Fluorination with DAST or Selectfluor Temperature control, reagent purity Over-fluorination, decomposition
Pyrrole Functionalization Electrophilic substitution or Pd-catalyzed cross-coupling Catalyst choice, solvent Regioselectivity, catalyst poisoning
Amide Bond Formation Carbodiimide-mediated coupling pH control, mild conditions Tetrazine stability, side reactions
Tetrazine Incorporation Condensation and methylation Reaction time, temperature Tetrazine ring sensitivity

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Fluorescence Imaging

One of the primary applications of this compound lies in its use as a fluorescent probe. The unique structural features of the compound allow it to exhibit strong fluorescence properties which are crucial for imaging techniques.

Case Studies

Recent studies have demonstrated the efficacy of BODIPY derivatives in live cell imaging. For instance, the compound has been used to visualize cellular processes by tagging specific biomolecules within cells without causing significant toxicity .

Biosensing Technologies

The compound's ability to interact with various biological analytes positions it as a valuable tool in biosensing applications.

Sensor Development

The incorporation of this compound into biosensor platforms allows for the detection of specific biomolecules such as proteins and nucleic acids through fluorescence resonance energy transfer (FRET) mechanisms.

Practical Applications

In one study, a biosensor utilizing this compound was developed to detect cancer biomarkers with high sensitivity and specificity, showcasing its potential for early diagnosis .

Medicinal Chemistry

The medicinal properties of the compound are also noteworthy, particularly in drug development.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. Preliminary data suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis induction.

Targeted Drug Delivery

The unique chemical structure enables conjugation with targeting moieties to enhance drug delivery systems. This approach can improve therapeutic efficacy while minimizing side effects by directing drugs specifically to cancerous tissues .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The difluoro and pyrrole groups play a crucial role in binding to these targets, while the tetrazine and phenyl groups enhance its stability and reactivity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Structural and Functional Group Analogues

Table 1: Key Structural Features and Functional Group Comparisons
Compound Name/Class Key Features Aromatic Systems Reactivity Highlights Applications References
Target Compound Tricyclic B-N ring, tetrazine, pyrrole, propanamide Yes Bioorthogonal conjugation, acid/base stability Drug delivery, imaging
Benzoxaborole (e.g., Tavaborole) Boron-containing oxacycle with aromaticity Yes Antifungal activity via enzyme inhibition Pharmaceuticals
Methyltetrazine-PEG-Amine Tetrazine-PEG conjugate with amine terminus No Fast inverse electron-demand Diels-Alder (IEDDA) Bioconjugation, probes
Propanamide-based drugs (e.g., Acetaminophen) Amide linkage, aromatic backbone Yes Metabolic stability, hydrogen bonding Analgesics, antipyretics
Key Insights:
  • Boron-Nitrogen Tricyclic Systems : Compared to benzoxaboroles, the target compound’s tricyclic system offers enhanced aromatic stability due to conjugation between boron, nitrogen, and fluorine . This may improve metabolic resistance compared to simpler boron heterocycles.
  • Tetrazine Reactivity : The 6-methyltetrazine group enables rapid IEDDA reactions with strained alkenes/alkynes, similar to other tetrazine derivatives used in bioorthogonal labeling . However, steric hindrance from the methyl group may slow kinetics relative to unsubstituted tetrazines.
  • Propanamide Linker : Unlike rigid amides (e.g., in peptides), the propanamide’s flexibility may enhance solubility and reduce crystallinity, similar to polyethylene glycol (PEG) modifications in biologics .

Electronic and Reactivity Profiles

Table 2: Electronic Effects and Reactivity
Feature Target Compound Comparable Compounds Divergences
Aromatic Stabilization Conjugated π-system in tricyclic B-N ring Benzene, pyrrole Boron and nitrogen introduce electron deficiency, reducing resonance energy vs. pure hydrocarbons .
Tetrazine Reactivity Electron-deficient 1,2,4,5-tetrazine Unsubstituted tetrazine Methyl group increases steric hindrance but improves stability under physiological conditions .
Amide Solubility Propanamide linker with aryl-methyl group Acetaminophen, nylon polymers Hydrophobic aryl group may reduce aqueous solubility vs. smaller amides .
Key Insights:
  • Electron-Deficient Tricyclic Core : The boron-fluorine and azonia groups create a polarized electronic environment, enhancing electrophilic reactivity compared to purely hydrocarbon-based aromatics like benzene .
  • Steric vs. Electronic Trade-offs: While the methyl group on tetrazine slows IEDDA kinetics, it may reduce nonspecific binding in biological systems, a feature exploited in targeted drug delivery .
Table 3: Application-Specific Comparisons
Application Area Target Compound Advantages Limitations vs. Analogues
Bioorthogonal Chemistry Rapid tetrazine-mediated conjugation Slower kinetics vs. diaryltetrazines .
Pharmaceuticals Metabolic stability from B-N aromatic core Synthetic complexity raises production costs vs. benzoxaboroles.
Materials Science Tunable electronic properties via B-N ring Limited thermal stability vs. all-carbon aromatics.

Biological Activity

The compound 3-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide is a complex organic molecule with potential applications in medicinal chemistry due to its unique structural features and biological activity. This article reviews its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C82H139BF2N2O18P2C_{82}H_{139}BF_2N_2O_{18}P_2 and a molecular weight of approximately 1551.739 g/mol. It features multiple functional groups including azonia, boron units, and various aromatic rings that contribute to its biological properties.

Key Structural Features:

FeatureDescription
Molecular FormulaC82H139B F2 N2 O18 P2
Molecular Weight1551.739 g/mol
Chiral Centers3
Aromatic BondsPresent

Biological Activity

The biological activity of this compound has been investigated in several studies focusing on its potential as an anticancer agent and its effects on cellular processes.

Anticancer Activity

Recent studies have indicated that the compound exhibits significant anticancer properties through mechanisms such as:

  • Inhibition of Tumor Growth : The compound has shown efficacy in inhibiting the proliferation of various cancer cell lines by inducing apoptosis (programmed cell death) and disrupting cell cycle progression.
    • Case Study : In vitro studies demonstrated that treatment with the compound at concentrations ranging from 10 µM to 50 µM resulted in a dose-dependent decrease in cell viability in breast cancer cell lines (MCF7 and MDA-MB-231) .
  • Mechanism of Action : The proposed mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis. It appears to affect the expression levels of pro-apoptotic and anti-apoptotic proteins.
    • Research Finding : A study reported that the compound significantly upregulated Bax (a pro-apoptotic protein) while downregulating Bcl-2 (an anti-apoptotic protein), leading to increased apoptosis in treated cells .

Other Biological Activities

In addition to its anticancer properties, this compound has been studied for other biological activities:

  • Antimicrobial Activity : Preliminary tests suggest that the compound may possess antimicrobial properties against certain bacterial strains.
    • Finding : The compound demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli at higher concentrations .
  • Fluorescent Properties : The unique structure allows it to function as a fluorescent probe in biological imaging applications.
    • Application : Its fluorescence can be utilized for tracking cellular processes in real-time during live-cell imaging experiments .

Q & A

Q. What synthetic strategies are recommended for the preparation of this complex heterocyclic compound?

A multi-step approach is typically employed, starting with the assembly of the tricyclic boranuida core, followed by functionalization of the tetrazine moiety. Key steps include:

  • Diazonium coupling : For introducing the pyrrole group (see for analogous diazonium salt reactions).
  • Tetrazine ligation : The 6-methyl-1,2,4,5-tetrazine group can be introduced via inverse electron-demand Diels-Alder (IEDDA) reactions under mild conditions (e.g., room temperature in DMF with K₂CO₃, as in ).
  • Amide coupling : Use HATU or similar activating agents for final propanamide formation .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing its structure?

  • Single-crystal X-ray diffraction : Resolves the boranuida tricyclic system’s stereochemistry and confirms bond lengths (e.g., mean C–C bond precision of 0.005 Å, as in ).
  • NMR spectroscopy : ¹⁹F NMR is critical for verifying difluoro and trifluoromethyl groups, while ¹H/¹³C NMR identifies pyrrole and tetrazine protons .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., 394–400 g/mol range for similar compounds in ) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Accelerated stability studies : Use HPLC or LC-MS to monitor degradation products under stress conditions (e.g., 40°C/75% RH for 4 weeks).
  • pH-dependent kinetics : Measure hydrolysis rates in buffered solutions (pH 1–13) using UV-Vis or fluorescence spectroscopy (as in for analogous aldehydes) .

Advanced Research Questions

Q. How can experimental designs elucidate the reaction mechanism of the tetrazine moiety in bioorthogonal applications?

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated tetrazine to identify rate-determining steps.
  • Computational modeling : Pair experimental data with quantum mechanical (QM) calculations (e.g., DFT for transition-state analysis) to validate IEDDA pathways (see for reaction path search methods) .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

  • Feedback-loop optimization : Integrate computational results (e.g., activation energies from QM) with high-throughput screening (HTS) to iteratively refine reaction conditions (as in ’s ICReDD methodology).
  • Statistical analysis : Apply multivariate regression to identify outliers in datasets (e.g., contradictory yields vs. predicted electronic parameters) .

Q. How can researchers optimize reaction yields using design of experiments (DOE)?

  • Factorial design : Vary parameters like solvent polarity (DMF vs. ACN), temperature (0–80°C), and catalyst loading to identify optimal conditions.
  • Response surface methodology (RSM) : Model interactions between variables (e.g., time vs. temperature) to maximize yield (as in ’s sensory-to-chemistry linkage) .

Q. What advanced techniques validate the compound’s interactions in biological systems?

  • Surface plasmon resonance (SPR) : Measure binding affinity to target proteins (e.g., tetrazine-conjugated antibodies).
  • Hyphenated LC-MS/MS : Quantify metabolic byproducts in cell lysates (see for derivatization protocols) .

Methodological Challenges and Solutions

Q. What computational approaches model the boron-containing tricyclic core’s electronic properties?

  • Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
  • Molecular dynamics (MD) : Simulate solvent effects on conformational stability (e.g., in aqueous vs. DMSO environments) .

Q. How can researchers address instability during in vitro biological assays?

  • Lyophilization : Stabilize the compound in PBS or cell media by freeze-drying with cryoprotectants (e.g., trehalose).
  • Protective ligands : Use cyclodextrins or PEGylation to shield reactive moieties (as in ’s formulation strategies) .

Q. What methodologies analyze structure-activity relationships (SAR) for the tetrazine-pyrrole hybrid?

  • Fragment-based drug design (FBDD) : Systematically modify substituents (e.g., methyl vs. ethyl on tetrazine) and measure IC₅₀ changes.
  • Crystallographic docking : Align X-ray structures with target proteins (e.g., cancer-associated kinases) to identify binding motifs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.